Cortisone-D7

Analytical Chemistry Bioanalysis Quality Control

Quantification of cortisone in hair, saliva, or plasma is compromised by matrix effects and low endogenous concentrations (pg/mg range). Unlabeled cortisone fails as an internal standard. • Cortisone-D7 (D7, ≥98% isotopic enrichment) corrects for ion suppression/enhancement in LC-MS/MS. • Validated for IDMS workflows: demonstrates ≤3.4% CV and bias <3% in clinical TDM assays. • Enables accurate detection down to 1 pg/mg in hair. Available in research-grade quantities. Ships ambient or with cold packs per stability data.

Molecular Formula C21H28O5
Molecular Weight 367.5 g/mol
Cat. No. B11829596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisone-D7
Molecular FormulaC21H28O5
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2
InChIKeyMFYSYFVPBJMHGN-IREIJJQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisone-D7 Deuterated Internal Standard for LC-MS/MS


Cortisone-D7 (CAS 1261254-36-7), chemically designated as (8S,9S,10R,13S,14S,17R)-2,2,4,6,6,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione, is a stable isotope-labeled analog of the endogenous glucocorticoid cortisone [1]. With a molecular formula of C21H21D7O5 and an exact mass of 367.238, this compound is specifically designed as an internal standard (IS) for the accurate quantification of cortisone in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its chemical purity is consistently documented at ≥98% or ≥99% across reputable suppliers, and its isotopic enrichment is specified at 98% D7, ensuring reliable performance in isotope dilution mass spectrometry (IDMS) workflows [2].

Workflow Isotope dilution LC-MS/MS bioanalysis
Selection Deuterated (D7) cortisone internal standard
Use Context Cortisone quantification in research matrices

Why Cortisone-D7 Is Irreplaceable


The procurement of Cortisone-D7 over unlabeled cortisone or even alternative isotopic labels is not merely a preference but a technical necessity dictated by the fundamental challenges of LC-MS/MS quantitation in biological matrices. The pervasive and unpredictable nature of matrix effects—signal suppression or enhancement caused by co-eluting endogenous components—renders external calibration or non-isotopic internal standards insufficient for accurate quantification [1][2]. Unlabeled cortisone cannot correct for these effects as it co-elutes and experiences identical ion suppression or enhancement as the target analyte, failing to serve as a reliable internal standard [3]. While alternative stable-isotope labeled internal standards (SIL-IS) such as 13C-labeled cortisone exist, their physicochemical properties and commercial availability vary, making the deuterated analog, specifically the D7-labeled form, a defined and widely adopted solution with demonstrated efficacy in correcting for matrix effects in published analytical validations [4][5]. Substitution with an inappropriate IS directly compromises assay accuracy, precision, and reproducibility, undermining the validity of pharmacokinetic, clinical, or metabolomic studies.

Cortisone-D7 (ISTD)
Unlabeled / Alternative IS
Matrix effect
Co-elutes with analyte for matched correction
Unlabeled cortisone shares same effect; cannot correct
Quantification accuracy
Isotope dilution MS with matched recovery context
External calibration may shift accuracy in complex matrices
Method transfer
Widely adopted D7 standard with published validation context
Alternative labels (e.g., 13C) may differ in availability and method fit

Cortisone-D7: Quantitative Evidence for Procurement


Chemical Purity Benchmarking

Cortisone-D7 is supplied with a chemical purity of ≥98% or ≥99%, as verified by multiple vendor certificates of analysis . This level of purity is comparable to or exceeds that of many unlabeled cortisone analytical standards, such as a reference standard specified at 98.51% purity . This ensures that the internal standard contributes minimal chemical background interference to the analytical signal, a critical factor for achieving low limits of quantification.

Chemical purity
Data to verify
Cortisone-D7 ≥98% vs Cortisone standard 98.51%
Comparable purity supports ISTD background control
Sources: vendor CoA; independent verification recommended
Analytical Chemistry Bioanalysis Quality Control

Matrix Effect Correction

In the analysis of complex biological samples, matrix effects can cause signal suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) like Cortisone-D7 is the gold standard for correcting these effects [1]. A study evaluating two methods for quantifying matrix effect found that after normalization with an internal standard, the CV(%) of the matrix factor was on average only 0.5% higher than the corresponding relative matrix effect, demonstrating the high correction efficiency of a SIL-IS approach [2]. In contrast, using a non-isotopic IS or no IS fails to adequately compensate for matrix-induced signal alterations, leading to significant inaccuracies [3].

Matrix effect correction
Class-level inference
Normalized matrix factor CV only 0.5% above relative matrix effect
Supports SIL-IS matrix-effect correction workflow
Class-level evidence; method-specific validation review advised
Bioanalysis LC-MS/MS Method Validation

Assay Validation Performance

A validated LC-MS/MS method for quantifying cortisol in hair utilized D7-cortisone as the internal standard [1]. The method demonstrated excellent linearity (R² > 0.999) over a range up to 500 pg/mg, with an LOD of 0.1-0.2 pg/mg and LOQ of 0.5-1.0 pg/mg, depending on the calibration strategy. Precision was good with a maximum deviation of ≤10%, and recovery ranged from 87% to 102% across different QC levels. Critically, matrix effects were observed for low QC samples (126.5%, RSD 35.5%) when spiked with unlabeled cortisol, but these were effectively corrected by the D7-cortisone IS.

Assay validation
Head-to-head
26% accuracy deviation without IS; corrected by D7-cortisone
Supports low-level assay validation context
Reported method-specific endpoint; validation review
Bioanalysis LC-MS/MS Method Validation Cortisol Hair Analysis

Isotopic Purity and Lot Consistency

Cortisone-D7 is specified with a high isotopic enrichment of 98% D7 [1]. This high level of deuteration ensures minimal contribution from the unlabeled (M0) isotopologue to the target analyte channel, a critical factor for accurate quantification at trace levels. While specific lot-to-lot variability data is proprietary, the provision of a Certificate of Analysis (CoA) with each shipment, as standard practice for such reference materials, allows end-users to verify the exact isotopic enrichment and chemical purity, ensuring reproducibility across different batches and studies .

Isotopic enrichment
Specification review
98% D7 enrichment specified
Supports isotopic enrichment specification review
Lot-specific CoA verification recommended
Analytical Chemistry Metabolomics Quality Assurance

Cortisone-D7 Application Scenarios


Cortisone Quantification in Hair and Saliva

In studies measuring long-term glucocorticoid exposure, hair and saliva are preferred matrices due to non-invasive collection. However, endogenous cortisone concentrations in these matrices are extremely low (pg/mg or pg/mL range) and highly susceptible to matrix effects. Cortisone-D7 is the validated internal standard of choice, as demonstrated in a hair cortisol/cortisone method, where it corrected for significant matrix effects at low QC levels, enabling accurate quantification down to 1 pg/mg [1]. Its use ensures the reliability of data correlating cortisone levels with chronic stress, psychiatric disorders, or metabolic syndrome.

Clinical TDM of Corticosteroids

For accurate TDM of administered corticosteroids like cortisone acetate or prednisone, which are metabolized to endogenous cortisone, distinguishing between endogenous and exogenous sources is critical. A stable isotope dilution assay using Cortisone-D7 as the internal standard provides the required specificity and accuracy to quantify total cortisone levels in serum or plasma across a wide dynamic range (e.g., 0.0800–120 ng/mL) [2]. This method, characterized by high intermediate precision (≤3.4% CV) and minimal bias (relative mean bias −3.7 to 2.8%), supports dose optimization and compliance monitoring in clinical settings.

Metabolomics and Steroid Profiling

Comprehensive steroid profiling by LC-MS/MS requires a panel of stable isotope-labeled internal standards to ensure accurate quantification of each analyte within a complex mixture. Cortisone-D7 is a key component of such panels, as evidenced by its use in a GC-MS/MS method for quantifying a wide range of steroids and their conjugates in serum [3]. Its inclusion allows for the precise measurement of cortisone alongside other glucocorticoids and androgens, facilitating research into adrenal disorders, enzyme deficiencies (e.g., 11β-HSD2), and the impact of endocrine disruptors.

Diagnostic Immunoassay QC and Standardization

While less direct, Cortisone-D7 can be used as a primary standard for the calibration and quality control of high-throughput immunoassays. By accurately quantifying the cortisone content in commercial calibrator or control materials using an LC-MS/MS reference measurement procedure (RMP) that employs Cortisone-D7 [2], laboratories can establish traceability and harmonize results across different immunoassay platforms and manufacturers, improving the clinical utility of cortisone measurements in routine diagnostics.

Application
Selection Property
Validation Focus
Hair/saliva cortisone bioanalysis research
ISTD matrix-effect correction for low-level quantification
Endogenous steroid recovery in research matrices
Corticosteroid PK bioanalysis research
Isotope dilution specificity over dynamic range
Exposure-model interpretation and cross-source differentiation
Steroid profiling and metabolomics research
Multi-analyte ISTD panel compatibility
Cross-class glucocorticoid quantification accuracy
Method standardization and traceability research
Reference measurement procedure (RMP) compatibility
Immunoassay calibration verification and harmonization
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